Nonacosa-7,21-diene
Description
Contextualization within Long-Chain Alkadienes and Cuticular Hydrocarbons
Nonacosa-7,21-diene belongs to a larger class of organic molecules known as long-chain alkadienes. These are unsaturated hydrocarbons characterized by a long carbon chain with two double bonds. slideshare.net In the biological realm, these compounds are frequently found as components of cuticular hydrocarbons (CHCs) in insects. myrmecologicalnews.orgresearchgate.net
The insect cuticle is covered by a waxy layer of lipids, primarily composed of CHCs. myrmecologicalnews.orgoup.com This layer serves several vital functions. The most fundamental role is to prevent water loss and protect the insect from desiccation. oup.comroyalsocietypublishing.org Beyond this physiological necessity, CHCs have evolved to become crucial mediators of chemical communication. myrmecologicalnews.orgmesamalaria.org They can convey a wealth of information, including species identity, sex, colony membership in social insects, and even an individual's reproductive status. oup.comapidologie.org The diversity of CHC profiles is immense, with a single insect capable of possessing over 100 different hydrocarbon molecules. myrmecologicalnews.org This complexity allows for highly specific chemical signals.
Alkadienes, such as this compound, are a less common but significant subclass of CHCs, alongside more prevalent compounds like n-alkanes and methyl-branched alkanes. myrmecologicalnews.org The presence and specific structure of these dienes can be critical for intraspecific and interspecific interactions. researchgate.net For instance, in some species, specific dienes are essential for mate recognition and courtship behavior. biomol.comcaymanchem.com
Nomenclature and Isomeric Considerations of Nonacosadienes (e.g., 7,21-diene, 7,11-diene, 1,20-diene)
The name "nonacosadiene" indicates an aliphatic hydrocarbon with a 29-carbon chain and two double bonds. wiktionary.orgrhymezone.com The numbers in "this compound" specify the location of these double bonds, starting from one end of the carbon chain. This precise positioning is critical, as different isomers of nonacosadiene (B14795012)—molecules with the same chemical formula but different arrangements of atoms—can have vastly different biological activities.
The isomeric possibilities for nonacosadienes are numerous. wiktionary.org For example, (7Z,11Z)-nonacosadiene is a well-studied cuticular pheromone in the fruit fly, Drosophila melanogaster, where it is produced by females and stimulates male courtship. biomol.comcaymanchem.com Another isomer, 1,20-nonacosadiene, has been identified in marine haptophytes, suggesting its potential as a biomarker for these organisms. nih.gov Research on the multicolored Asian ladybeetle, Harmonia axyridis, has shown that the proportion of nonacosadiene in their substrate markings changes seasonally, indicating a role in their aggregation behavior. plos.org
The geometry of the double bonds, denoted by prefixes like (Z) for zusammen (together) and (E) for entgegen (opposite), further adds to the isomeric complexity and is crucial for the molecule's specific function.
| Isomer | CAS Number | Molecular Formula | Molecular Weight | Known Biological Significance |
|---|---|---|---|---|
| (7Z,11Z)-Nonacosa-7,11-diene | 104410-91-5 | C29H56 | 404.8 g/mol | Female sex pheromone in Drosophila melanogaster biomol.comcaymanchem.com |
| nonacosa-1,20-diene (B14319554) | 104899-41-4 | C29H56 | 404.76 g/mol | Identified in marine haptophytes nih.gov |
| (E)-1,20-Nonacosadiene | Not available | C29H56 | Not available | Reported in Botryococcus braunii nih.gov |
Historical Perspective of Diene Research in Biological and Synthetic Chemistry
The study of dienes has a rich history in chemistry. In the realm of synthetic chemistry, the Diels-Alder reaction, discovered by Otto Diels and Kurt Alder in 1928, stands as a cornerstone. wikipedia.orgbritannica.com This reaction, which forms a six-membered ring from a conjugated diene and a dienophile, revolutionized the synthesis of cyclic compounds and earned its discoverers the Nobel Prize in Chemistry in 1950. wikipedia.orgbritannica.com It remains a powerful tool for creating complex molecules, including natural products and materials. wikipedia.org The development of diene synthesis has been a significant advance in preparative organic chemistry. nobelprize.org
In biological chemistry, the importance of dienes as signaling molecules became increasingly apparent with the advent of advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS). oup.com This allowed for the separation and identification of the complex mixtures of hydrocarbons present on insect cuticles. Early research in the 20th century began to uncover the role of cuticular lipids in preventing water loss. myrmecologicalnews.org By the 1960s, the focus expanded to include the communicative functions of these compounds. myrmecologicalnews.org
The investigation into dienes as pheromones has led to a deeper understanding of insect behavior and chemical ecology. d-nb.infobiorxiv.org The synthesis of specific diene isomers has been crucial for confirming their biological activity and for developing potential applications in pest management through mating disruption or trapping. medchemexpress.comresearchgate.net Modern synthetic methods, such as the Wittig reaction, enyne metathesis, and various transition metal-catalyzed cross-coupling reactions, have provided chemists with the tools to construct these specific long-chain dienes with high precision. nih.govacs.org
Properties
CAS No. |
180251-78-9 |
|---|---|
Molecular Formula |
C29H56 |
Molecular Weight |
404.8 g/mol |
IUPAC Name |
nonacosa-7,21-diene |
InChI |
InChI=1S/C29H56/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13,15-16,18H,3-12,14,17,19-29H2,1-2H3 |
InChI Key |
XCRCESNAFBAKDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=CCCCCCCCCCCCCC=CCCCCCC |
Origin of Product |
United States |
Biological and Ecological Significance of Nonacosadienes
Role as Pheromones in Insect Chemical Ecology
Cuticular hydrocarbons (CHCs) are a layer of waxy compounds covering the exoskeleton of nearly all insects. royalsocietypublishing.orgmyrmecologicalnews.org Initially evolved as a barrier to prevent water loss and desiccation, these lipids have been co-opted for a vast array of communicative functions. royalsocietypublishing.orgmyrmecologicalnews.orgelifesciences.org They are fundamental to chemical communication, acting as contact pheromones that can convey a wealth of information about an individual, including species, sex, age, reproductive status, and colony membership in social insects. myrmecologicalnews.orgmdpi.com The complexity of CHC profiles, which can consist of over 100 different molecules on a single insect, allows for this high degree of informational content. myrmecologicalnews.org
In the fruit fly Drosophila melanogaster, CHCs are sexually dimorphic, and specific unsaturated hydrocarbons produced by females act as potent sex pheromones. caymanchem.com Among the most significant of these are the long-chain alkadienes, particularly (7Z,11Z)-Nonacosa-7,11-diene (7,11-ND) and the related (7Z,11Z)-Heptacosa-7,11-diene (7,11-HD). researchgate.netoup.com These compounds are quantitatively predominant on the cuticle of females from most common strains, such as Canton-S, with typical amounts around 200 ng for 7,11-ND and 400 ng for 7,11-HD. oup.com Their biosynthesis is mediated by female-specific enzymes, including a dedicated desaturase (desatF) and elongase (eloF), which are responsible for creating the diene structure. caymanchem.comresearchgate.net
(7Z,11Z)-Nonacosa-7,11-diene is a key cuticular pheromone that stimulates male courtship behavior in Drosophila melanogaster. caymanchem.com When a male fly detects 7,11-ND and the related 7,11-HD on a female, it triggers a stereotyped sequence of courtship actions. This chemical cue is detected by a specific set of gustatory sensory neurons on the male's forelegs, which are characterized by the expression of the protein ppk23. nih.gov Artificial activation of these neurons can induce courtship behavior in males even in the absence of the pheromone. nih.gov
While these dienes are potent aphrodisiacs, their role is more complex than simply initiating courtship. oup.com Studies have shown that males will still exhibit strong courtship towards females genetically engineered to lack 7,11-dienes, suggesting that other sensory signals (visual, acoustic) also contribute significantly. oup.com However, the presence of these pheromones increases the male's propensity to mate, enhancing both the speed and frequency of copulation. oup.com
**Table 1: Key Cuticular Hydrocarbon Pheromones in *Drosophila melanogaster***
| Compound Name | Chemical Formula | Role in D. melanogaster | Typical Amount (Female) |
|---|---|---|---|
| (7Z,11Z)-Nonacosa-7,11-diene (7,11-ND) | C₂₉H₅₆ | Female sex pheromone, stimulates male courtship. caymanchem.comresearchgate.net | ~200 ng oup.com |
| (7Z,11Z)-Heptacosa-7,11-diene (7,11-HD) | C₂₇H₅₂ | Major female sex pheromone, stimulates male courtship, contributes to reproductive isolation. researchgate.netnih.govresearchgate.net | ~400 ng oup.com |
| (Z)-7-Tricosene (7-T) | C₂₃H₄₆ | Predominant in males, acts as an anti-aphrodisiac to other males. | - |
| (Z)-7-Pentacosene (7-P) | C₂₅H₅₀ | Found in both sexes, involved in chemical signaling. d-nb.info | - |
| cis-Vaccenyl acetate (B1210297) (cVA) | C₂₀H₃₆O₂ | Male anti-attractant transferred to females during mating. researchgate.net | - |
Pheromones like 7,11-dienes play a crucial role in maintaining reproductive barriers between closely related species. oup.comresearchgate.net The sibling species Drosophila simulans and Drosophila melanogaster are kept from interbreeding in the wild largely due to chemical communication. researchgate.net The pheromone 7,11-HD, which is an aphrodisiac to D. melanogaster males, acts as a repellent to D. simulans males. researchgate.net Research indicates that the quantity of these dienes is critical. Low levels (under 100 ng) are highly effective at preventing interspecific mating attempts, thereby strongly reinforcing sexual isolation. oup.com This demonstrates a dual role for these compounds: at high concentrations they promote intraspecific mating, while at lower concentrations they can serve as a powerful barrier to hybridization. oup.com
The effectiveness of a contact pheromone depends on its location on the insect's body. Advanced techniques like mass spectrometry imaging (MSI) have been used to map the precise two-dimensional distribution of pheromones on the surface of D. melanogaster. researchgate.netresearchgate.net These studies revealed that (7Z,11Z)-Nonacosa-7,11-diene and 7,11-HD are not uniformly distributed across the female's body. researchgate.netresearchgate.netresearcher.life The strongest signals for both dienes were found at the base of the wings, with detectable amounts also present on the legs. researchgate.netresearchgate.net Notably, the main body cuticle does not show a strong presence of these specific pheromones. researchgate.netresearchgate.net This localized distribution suggests that specific courtship actions, such as the male tapping the female with his legs or vibrating his wings, are critical for positioning the sensory organs to detect these key chemical signals.
**Table 2: Spatial Distribution of (7Z,11Z)-Nonacosa-7,11-diene (7,11-ND) on Virgin Female *D. melanogaster***
| Body Part | Presence of 7,11-ND | Signal Strength | Source |
|---|---|---|---|
| Wings | Yes | Strongest signal at the base of the wing | researchgate.netresearchgate.net |
| Legs | Yes | Detected | researchgate.netresearchgate.net |
| Body (Abdomen/Thorax) | No | Not detected by MSI | researchgate.netresearchgate.net |
The CHC profile of an insect is a complex blend that serves as a multi-functional trait. royalsocietypublishing.org Beyond their role as sex pheromones, these hydrocarbons are vital for social insects like ants and bees, where they form the basis of nestmate recognition cues. myrmecologicalnews.orgelifesciences.orgmdpi.com An individual's CHC profile can be influenced by a variety of factors, including genetics, diet, age, and the environment. myrmecologicalnews.orgmdpi.com For instance, the composition of CHCs can vary with the climate, as different compounds offer different levels of waterproofing. royalsocietypublishing.org Species from wetter climates tend to have more alkenes in their profiles compared to those from drier habitats. royalsocietypublishing.org
The physical properties of the CHC layer are also critical. It must exist as a semi-fluid layer to ensure a complete and effective waterproofing barrier. royalsocietypublishing.org This fluidity also allows the CHC molecules to diffuse across the body surface and be transferred between nestmates through contact, creating a uniform colony odor in social insects. royalsocietypublishing.orgoup.com
Drosophila melanogaster Female Sex Pheromones: Focus on (7Z,11Z)-Nonacosa-7,11-diene and Related Structures
Occurrence in Algal Hydrocarbon Metabolism
Nonacosadienes are not exclusive to the animal kingdom; they are also produced by certain types of microalgae. The green microalga Botryococcus braunii is well-known for its ability to produce and accumulate vast quantities of liquid hydrocarbons, which can constitute a significant portion of its dry weight. nih.govplos.org
Different strains, or races, of B. braunii produce different types of hydrocarbons. Race A strains are characterized by the production of odd-numbered C₂₃ to C₃₃ n-alkadienes and n-alkatrienes. nih.gov In a metabolic analysis of B. braunii race A (strain CCAP 807/2), the C₂₉H₅₆ diene, nonacosadiene (B14795012), was identified as the most abundant hydrocarbon. nih.gov Furthermore, during the cultivation period, nonacosadiene and the C₂₉H₅₄ alkatriene (nonacosatriene) were found to be the most prominent hydrocarbon components at day 24, indicating their significance in the alga's hydrocarbon metabolism during specific growth phases. nih.gov This production highlights a separate evolutionary pathway for the biosynthesis of these long-chain hydrocarbons in the plant kingdom, where they are considered a potential source for biofuels. nih.gov
Specific Nonacosadiene Isomers in Botryococcus braunii and Haptophytes
The production of long-chain hydrocarbons is a notable characteristic of certain microalgae, particularly the green alga Botryococcus braunii and various species of haptophytes. Among these hydrocarbons, nonacosadienes (C29 di-unsaturated alkenes) are significant compounds synthesized by these organisms.
The colonial green microalga Botryococcus braunii is classified into different chemical races based on the primary type of hydrocarbons it produces. The 'A' race is known for synthesizing odd-numbered n-alkadienes and alkatrienes with carbon chains ranging from C23 to C33. murdoch.edu.auresearchgate.net Within this race, nonacosa-1,20-diene (B14319554) has been identified as a principal diolefin. psu.educapes.gov.br Specifically, (20E)-nonacosa-1,20-diene is a reported isomer. nih.gov Studies have confirmed the presence of both cis (Z) and trans (E) isomers of nonacosa-1,20-diene in B. braunii. researchgate.netwashington.edu The hydrocarbons produced during the green growth stage of this alga are primarily linear di- and triolefins containing 27 to 31 carbons. psu.edu These compounds are located outside the cell wall, within the extracellular matrix of the algal colony. researchgate.netnih.gov
Haptophytes , a group of marine microalgae, are also significant producers of nonacosadienes. Analysis of cultures of the haptophytes Emiliania huxleyi and Gephyrocapsa oceanica revealed that nonacosadienes are major hydrocarbon components. nih.gov In these species, several isomers of nonacosadiene have been identified. The most abundant isomer found was nonacosa-2,20-diene , with nonacosa-1,20-diene and nonacosa-3,20-diene also being present. nih.gov The discovery of nonacosa-2,20-diene and nonacosa-3,20-diene in these haptophytes represented their first identification as natural products. nih.gov The unique profile of these nonacosadienes suggests they could serve as distinct biomarkers for haptophytes in environmental and geological samples. nih.gov
Below is a data table summarizing the occurrence of specific nonacosadiene isomers in these algal groups.
| Algal Group | Species Example | Isomer | Abundance/Note |
| Green Algae | Botryococcus braunii (Race A) | Nonacosa-1,20-diene | A principal hydrocarbon, exists as cis and trans isomers. capes.gov.brresearchgate.netwashington.edu |
| Haptophytes | Emiliania huxleyi | Nonacosa-1,20-diene | Detected as a major hydrocarbon component. nih.gov |
| Gephyrocapsa oceanica | Nonacosa-2,20-diene | The most abundant C29 alkene identified. nih.gov | |
| Nonacosa-3,20-diene | Also detected as a major hydrocarbon. nih.gov |
Ecological Implications of Algal Hydrocarbon Production
The production of hydrocarbons by algae like Botryococcus braunii and haptophytes has several significant ecological and environmental implications.
Biofuel Potential: Algal hydrocarbons are considered a promising feedstock for biofuels. wikipedia.org B. braunii, for instance, can accumulate hydrocarbons up to a significant percentage of its dry weight, making it a subject of interest for renewable energy. nih.govfrontiersin.org These hydrocarbons can be converted into fuels such as biodiesel, kerosene, and octane. slideshare.net Compared to terrestrial crops, microalgae have a much smaller land footprint and can be cultivated on marginal lands or in aquatic environments, minimizing competition with food agriculture. wikipedia.orgmdpi.com The combustion of algal biofuels also produces fewer harmful emissions, such as sulfur oxides and nitrous oxides, compared to fossil fuels. wikipedia.org
Environmental Concerns and Management: While algal cultivation for hydrocarbon production offers benefits, it also presents potential environmental challenges that require careful management. Large-scale cultivation requires significant water resources. msstate.edu Furthermore, the nutrients (like nitrogen and phosphorus) used to grow algae can lead to environmental issues if not managed properly. researchgate.net The release of nutrient-rich wastewater from cultivation systems can cause eutrophication—the excessive growth of algae and plants—in natural water bodies, leading to oxygen depletion and harm to aquatic life. researchgate.netaip.org
There is also the risk of accidental or intentional release of cultivated algal strains into the environment, which could disrupt local ecosystems. aip.org Therefore, sustainable practices, such as wastewater recycling and the use of closed-loop cultivation systems, are crucial to mitigate these impacts. mdpi.comresearchgate.net
Biogeochemical Cycles and Biomarkers: The long-chain alkenes, including nonacosadienes, produced by algae are relatively stable and can be preserved in sediments over geological timescales. researchgate.net This stability allows them to serve as "biomarkers," providing valuable information to geologists and paleoclimatologists about past environmental conditions and the types of organisms that inhabited ancient ecosystems. nih.govresearchgate.net For example, the presence of specific nonacosadiene isomers in sediment cores can indicate the historical presence of haptophytes. nih.gov
Biosynthesis of Nonacosadienes
Enzymatic Pathways in Eukaryotic Organisms
The synthesis of Nonacosa-7,21-diene is rooted in the fundamental pathways of fatty acid metabolism, which are subsequently modified by specialized enzymes to produce this specific hydrocarbon. The process can be broadly categorized into the formation of the long-chain carbon backbone and the introduction of characteristic double bonds.
Fatty Acid Synthase and Elongase Systems in Long-Chain Hydrocarbon Production
The initial steps in the biosynthesis of this compound involve the creation of a long-chain fatty acyl-CoA precursor. This process is initiated by the Fatty Acid Synthase (FAS) complex, a multi-enzyme system that catalyzes the de novo synthesis of fatty acids from acetyl-CoA and malonyl-CoA. FAS is responsible for producing saturated fatty acid chains, typically up to 16 or 18 carbons in length.
To achieve the 29-carbon backbone of this compound, these initial fatty acid products must undergo further chain extension. This is accomplished by elongase systems , which are multi-enzyme complexes located in the endoplasmic reticulum. Elongases sequentially add two-carbon units from malonyl-CoA to the growing fatty acyl-CoA chain. The specificity of different elongase enzymes plays a critical role in determining the final chain length of the hydrocarbon precursor nih.govnih.govmdpi.com. The coordinated action of FAS and specific elongases is therefore essential for generating the C29 acyl-CoA precursor required for this compound synthesis nih.govnih.gov.
Role of Desaturase Enzymes (e.g., DesatF, Desat1, Desat2) in Double Bond Introduction
The defining feature of this compound is the presence of two double bonds at the 7th and 21st carbon positions. The introduction of these double bonds is catalyzed by a class of enzymes known as fatty acyl-CoA desaturases . In insects, particularly in species like Drosophila melanogaster, specific desaturases have been identified as key players in diene pheromone biosynthesis nih.govnih.govplos.org.
The enzyme DesatF (also known as Fad2) has been shown to be crucial for the production of diene hydrocarbons nih.govnih.govplos.org. It is responsible for introducing a second double bond into a mono-unsaturated fatty acid precursor. The initial double bond, typically at the 7th position, is often introduced by other desaturases such as Desat1 . The subsequent action of DesatF then introduces the second double bond at the 21st position (or a related position depending on the specific isomer), leading to the formation of the diene structure. The expression and activity of these desaturases are tightly regulated, ensuring the production of the correct diene isomers for species-specific chemical signaling nih.govplos.org.
Precursor Molecules and Metabolic Intermediates in Diene Formation
The biosynthesis of this compound begins with primary metabolites from cellular metabolism. The key precursor molecules and metabolic intermediates are outlined in the table below.
| Precursor/Intermediate | Role in Biosynthesis |
| Acetyl-CoA | The primary building block for fatty acid synthesis. |
| Malonyl-CoA | Provides the two-carbon units for chain elongation by both FAS and elongase systems. |
| C16/C18 Saturated Fatty Acyl-CoA | The initial products of the Fatty Acid Synthase complex. |
| Very Long-Chain Fatty Acyl-CoA (e.g., C29) | The elongated carbon backbone produced by elongase systems, prior to desaturation. |
| Monounsaturated Fatty Acyl-CoA | The intermediate formed after the first desaturation event, typically catalyzed by Desat1. |
| Di-unsaturated Fatty Acyl-CoA | The direct precursor to this compound, formed after the second desaturation by DesatF. |
The conversion of the final di-unsaturated fatty acyl-CoA to the hydrocarbon this compound involves a terminal step of reductive decarbonylation.
Genetic and Molecular Regulation of Biosynthesis
The production of this compound is not only dependent on the presence of the necessary enzymes but is also under strict genetic and hormonal control. This regulation ensures that the diene is produced in the correct sex, at the appropriate developmental stage, and in the right quantities for its biological function.
Sex-Determination Genes and Their Influence on Pheromone Biosynthesis
In many insect species, the production of specific cuticular hydrocarbons, including dienes like this compound, is sexually dimorphic. This sex-specific production is often under the control of the sex-determination gene cascade. Key genes in this pathway, such as transformer (tra) and doublesex (dsx) , play a pivotal role in regulating the expression of genes involved in pheromone biosynthesis.
For instance, in Drosophila melanogaster, the female-specific isoform of the Tra protein, in conjunction with Transformer-2, directs the female-specific splicing of dsx pre-mRNA. The resulting female-specific Dsx protein (DsxF) can then regulate the transcription of target genes. Studies have shown that the expression of the female-specific desaturase, desatF, is dependent on the presence of a functional tra gene nih.gov. When the tra gene is expressed in males, they can be induced to produce female-specific dienes, demonstrating the direct link between the sex-determination pathway and the activation of the diene biosynthetic machinery nih.gov.
Hormonal and Cephalic Factor Regulation of Hydrocarbon Production
The biosynthesis of cuticular hydrocarbons, including this compound, is also modulated by hormones. Juvenile hormone (JH) , a key regulator of insect development and reproduction, has been shown to influence the production of female-specific sex pheromones pnas.org. In Drosophila melanogaster, JH regulates the synthesis of the major female sex pheromones, the 7,11-C27 and 7,11-C29 dienes pnas.org. The removal of the corpora allata, the glands that produce JH, leads to a delay in the production of these dienes pnas.org. This hormonal control ensures that pheromone production is coordinated with reproductive maturity.
In addition to juvenile hormone, other neuropeptides and cephalic factors can also play a role in regulating hydrocarbon biosynthesis. The Pheromone Biosynthesis Activating Neuropeptide (PBAN) is a well-known regulator of sex pheromone production in many moth species, and similar neurohormonal pathways are likely involved in the regulation of hydrocarbon pheromones in other insects nih.govuva.nl. These signaling molecules often act by modulating the activity of key enzymes in the biosynthetic pathway, providing a rapid and dynamic means of controlling pheromone production.
Cellular Localization of Biosynthetic Processes (e.g., Oenocytes)
The biosynthesis of nonacosadienes, along with other cuticular hydrocarbons (CHCs), is predominantly localized within specialized secretory cells known as oenocytes in insects. elifesciences.orgnih.govnih.govncsu.edu These large cells, of ectodermal origin, are rich in mitochondria and smooth endoplasmic reticulum, which is indicative of their significant role in lipid synthesis and metabolism. ncsu.edu While their exact location can vary between insect species and developmental stages, oenocytes are often found in close association with the abdominal epidermis or dispersed among the fat body cells. researchgate.net
Genetic and transcriptomic studies have provided conclusive evidence for the central role of oenocytes in hydrocarbon production. elifesciences.orgnih.gov For instance, the ablation of adult oenocytes in Drosophila melanogaster leads to a dramatic reduction in the majority of cuticular hydrocarbon species. nih.gov Similarly, in the German cockroach, Blattella germanica, experiments using radiolabeled precursors with oenocyte-enriched cell suspensions have demonstrated that these cells are the primary site of hydrocarbon synthesis. ncsu.edu
The process begins with the synthesis of very-long-chain fatty acids (VLCFAs) within the oenocytes. nih.govnih.gov These VLCFAs then serve as precursors for the final steps of hydrocarbon formation. Once synthesized, the hydrocarbons are transported from the oenocytes to the cuticle. Evidence suggests that this transport occurs via the hemolymph, utilizing lipophorin as a carrier protein, which shuttles the hydrocarbons to the epidermis for deposition on the epicuticle. nih.govncsu.edu
Comparative Biosynthesis Across Biological Systems (e.g., Insects vs. Algae)
The biosynthetic pathways leading to the formation of nonacosadienes and other long-chain hydrocarbons exhibit significant differences between insects and algae. While both groups of organisms produce these compounds, the enzymatic machinery and cellular processes involved are distinct.
In insects, the biosynthesis of dienes like this compound is a well-defined process occurring in the oenocytes. nih.govnih.gov It involves a multi-step pathway that begins with the synthesis of saturated fatty acids. These fatty acids are then elongated to form very-long-chain fatty acids (VLCFAs). nih.gov The introduction of double bonds to create alkenes and dienes is catalyzed by a class of enzymes known as acyl-CoA desaturases. nih.govoup.com For dienes, this process involves two sequential desaturation steps. nih.gov The final step in hydrocarbon formation is an oxidative decarbonylation of the fatty acyl-CoA precursor, a reaction carried out by a cytochrome P450 enzyme from the CYP4G family. researchgate.net
In contrast, the biosynthesis of long-chain hydrocarbons in algae is more varied and appears to follow different pathways. Some species of microalgae, such as Botryococcus braunii, are prolific producers of hydrocarbons, including n-alkadienes and trienes. proquest.comresearchgate.net The biosynthesis in these algae is thought to occur via an elongation-decarboxylation mechanism. researchgate.net This pathway involves the elongation of fatty acids followed by a decarboxylation step to yield the final hydrocarbon chain.
Other microalgae, such as Chlamydomonas reinhardtii, synthesize alkenes through a light-dependent pathway that involves the conversion of C16 and C18 fatty acids. nih.govnih.govoup.com Interestingly, genomic analysis of several hydrocarbon-producing microalgae has not identified homologs of the hydrocarbon biosynthesis genes found in insects or cyanobacteria, suggesting the operation of a novel and as-yet uncharacterized enzymatic pathway in these organisms. nih.govoup.com
The following table provides a comparative overview of the key aspects of nonacosadiene (B14795012) and related hydrocarbon biosynthesis in insects and algae.
| Feature | Insects | Algae |
| Primary Site of Synthesis | Oenocytes elifesciences.orgnih.govncsu.edu | Cytoplasm / Chloroplast nih.govnih.gov |
| Precursor Molecules | Very-long-chain fatty acids (VLCFAs) nih.govnih.gov | C16 and C18 fatty acids, other long-chain fatty acids researchgate.netnih.govnih.gov |
| Key Biosynthetic Pathway | Elongation, desaturation, and oxidative decarbonylation nih.gov | Elongation-decarboxylation, light-dependent conversion researchgate.netnih.gov |
| Key Enzymes | Fatty acid synthases, Elongases, Acyl-CoA desaturases, Cytochrome P450 (CYP4G) nih.govresearchgate.netfrontiersin.org | Not fully characterized; distinct from insect and cyanobacterial enzymes nih.govoup.com |
A more detailed comparison of the enzymatic steps involved in the biosynthesis of dienes in insects and the proposed pathways in algae is presented in the table below.
| Biosynthetic Step | Insects | Algae |
| Fatty Acid Synthesis | Standard fatty acid synthesis pathways to produce saturated fatty acids. | Standard fatty acid synthesis pathways. |
| Chain Elongation | Elongases extend the fatty acid chains to form VLCFAs. frontiersin.org | Elongation of fatty acid precursors is a proposed step in the elongation-decarboxylation pathway. researchgate.net |
| Desaturation | Acyl-CoA desaturases introduce double bonds. Two sequential desaturation events are required for diene formation. nih.gov | The mechanism for diene formation is not well-defined but is part of the overall hydrocarbon production process in species like Botryococcus braunii. proquest.com |
| Final Conversion to Hydrocarbon | Oxidative decarbonylation of the fatty acyl-CoA by cytochrome P450 enzymes. researchgate.net | Decarboxylation of the elongated fatty acid precursor or light-dependent conversion. researchgate.netnih.gov |
Synthetic Chemistry of Nonacosa 7,21 Diene and Analogous Dienes
Strategies for the Synthesis of Long-Chain Alkadienes
The synthesis of long-chain alkadienes, such as nonacosa-7,21-diene, presents unique challenges due to the need for regiochemical and stereochemical control over multiple double bonds within a lengthy aliphatic chain. Various synthetic strategies have been developed to address these challenges, primarily focusing on the efficient and selective formation of C=C bonds.
Olefination Reactions (e.g., Wittig-Horner, Lithiated Allylic Phosphonates) for Diene Formation
Olefination reactions are fundamental to the construction of alkadienes. The Wittig reaction and its variants, particularly the Horner-Wadsworth-Emmons (HWE) or Wittig-Horner reaction, are powerful methods for forming alkenes from aldehydes or ketones. numberanalytics.comnih.gov The HWE reaction employs phosphonate (B1237965) carbanions, which are more nucleophilic and generally less basic than the corresponding phosphonium (B103445) ylides used in the classic Wittig reaction. thieme-connect.com This often results in higher yields and, crucially for diene synthesis, excellent (E)-selectivity for the newly formed double bond. nih.govorganic-chemistry.org The reaction mechanism involves the antiperiplanar approach of the phosphonate carbanion to the aldehyde, which minimizes steric hindrance and leads to the favored (E)-alkene product after the elimination of a water-soluble phosphate (B84403) byproduct, simplifying purification. organic-chemistry.org
Another potent strategy involves the use of lithiated allylic phosphonates. These reagents react efficiently with a range of aldehydes to produce terminal 1,3-dienes with high selectivity for the (E)-isomer. organic-chemistry.orgthieme-connect.comthieme-connect.com This method is noted for being procedurally simple and general. organic-chemistry.orgthieme-connect.com The reaction of the lithium anions of α-methoxyallylphosphonates with aldehydes and ketones occurs at the α-position in a Horner-Wadsworth-Emmons type reaction, providing a direct, one-step synthesis of conjugated methoxy (B1213986) dienes. psu.edu
The Julia-Kocienski olefination is another significant method that has been adapted for diene synthesis. mdpi.com Modifications using cation-specific chelating agents can yield 1,3-dienes with predictable (E/Z)-selectivity, which is dependent on the structure of the aldehyde used. acs.orgnih.gov
Table 1: Comparison of Olefination Reactions for Diene Synthesis
| Reaction | Reagents | Selectivity | Advantages | Disadvantages |
| Wittig-Horner (HWE) | Aldehyde/Ketone, Stabilized Phosphonate Ylide | High (E)-selectivity organic-chemistry.org | Good yields, water-soluble byproduct simplifies purification. organic-chemistry.org | Can be sensitive to steric hindrance in substrates. |
| Lithiated Allylic Phosphonates | Aldehyde, Lithiated Allylic Phosphonate | High (E)-selectivity for terminal 1,3-dienes organic-chemistry.orgthieme-connect.com | Procedurally simple, general applicability. organic-chemistry.orgthieme-connect.com | Requires strong base (e.g., n-BuLi) and low temperatures. cdnsciencepub.com |
| Julia-Kocienski Olefination | Aldehyde, Allylic Sulfone | (E/Z)-selectivity can be controlled acs.orgnih.gov | Wide functional group tolerance, mild conditions. mdpi.com | Selectivity can be dependent on aldehyde structure and reaction conditions. acs.org |
Stereoselective Synthesis of (E)-1,3-Dienes and Related Isomers
Achieving specific stereochemistry in dienes is critical, as the geometry of the double bonds dictates the molecule's physical and biological properties. mdpi.com Numerous methods have been developed for the stereoselective synthesis of 1,3-dienes.
The Horner-Wadsworth-Emmons reaction is a cornerstone for synthesizing (E)-dienes due to its inherent stereochemical preference. organic-chemistry.orgmdpi.com Similarly, the reaction of lithiated allylic phosphonates with aldehydes is highly selective for the (E)-isomer of terminal 1,3-dienes. organic-chemistry.orgthieme-connect.com For conjugated dienes, iron-catalyzed cross-coupling of Grignard reagents with dienol phosphates proceeds with excellent retention of stereochemistry, offering a reliable route to terminal conjugated dienes. beilstein-journals.orgorganic-chemistry.org
Other metal-catalyzed cross-coupling reactions are also pivotal. For instance, Suzuki coupling, which pairs a boronic acid derivative with a vinyl halide in the presence of a palladium catalyst, has been used in the total synthesis of natural products containing conjugated diene moieties. mdpi.com A method involving the thermal extrusion of sulfur dioxide from 2-substituted-2,5-dihydrothiophene-1,1-dioxides (sulfolenes) yields (E)-1-substituted-1,3-dienes with high stereoselectivity. colab.wsrsc.org This approach has been applied to the synthesis of insect sex pheromones. colab.ws
More recent methods include the copper/palladium-catalyzed alkenylboration of alkynes to generate syn-borylated 1,3-dienes and the stereoselective construction of highly substituted (E)-1,3-dienes through a dual 1,3-sulfur migration process. mdpi.comacs.org
Isomerization and Rearrangement Approaches in Diene Synthesis
Isomerization and rearrangement reactions provide an alternative and powerful pathway to thermodynamically stable and highly substituted 1,3-dienes from other isomers or related structures. researchgate.net These methods can be catalyzed by transition metals or occur under metal-free conditions. researchgate.net
Ruthenium hydrides, for example, can promote the positional isomerization of 1,3-dienes to form more highly substituted 1,3-dienes in a stereoconvergent manner. organic-chemistry.orgorganic-chemistry.org This process can even be performed in one pot following an ene-yne metathesis. organic-chemistry.orgorganic-chemistry.org Cobalt complexes have also been employed to catalyze the isomerization of E/Z mixtures of 1,3-dienes to afford the pure (E) isomers with high stereoselectivity and broad substrate tolerance. organic-chemistry.orgorganic-chemistry.org A cobalt-catalyzed multipositional isomerization of conjugated dienes is an atom-economical method for accessing disubstituted 1,3-dienes with excellent E,E stereoselectivity. organic-chemistry.orgorganic-chemistry.org
Rearrangement reactions also feature prominently. A rhodium-catalyzed process can isomerize a 4-alkynal to a dienal with high regio- and stereoselectivity. rsc.org Palladium hydride complexes can facilitate the redox-neutral rearrangement of an allene (B1206475) to a 1,3-diene. organic-chemistry.orgorganic-chemistry.org Additionally, the Cope rearrangement of 3-(diethylphosphono) substituted 1,5-hexadienes can yield terminal vinylphosphonates of the 1,5-hexadiene (B165246) system, which are precursors to dienes. cdnsciencepub.com
Total Synthesis Approaches to Natural Product Dienes
Many natural products, including a vast number of insect pheromones, feature long-chain alkadiene structures. acs.orgfrontiersin.org The synthesis of these molecules relies on the strategic incorporation of the diene moiety into complex architectures. This compound itself is a cuticular hydrocarbon found in some insects, playing a role in chemical communication.
Integration of Diene Synthesis into Complex Molecular Architectures
The total synthesis of natural products often requires the late-stage introduction of sensitive functional groups like conjugated dienes to avoid their degradation during subsequent chemical steps. nih.gov For example, a Pd(II)-catalyzed sequential dehydrogenation of free aliphatic acids allows for the one-step synthesis of diverse E,E-1,3-dienes, offering an appealing strategy for late-stage formation of these motifs. nih.gov
In the synthesis of complex marine natural products like the Lituarines, the Stille coupling reaction has been employed to form an (E/Z)-dienamide side chain. mdpi.com Similarly, the Suzuki coupling reaction has been instrumental in the synthesis of (+)-curacin A, which contains a conjugated diene. mdpi.com Iron-mediated cross-coupling reactions have proven effective for creating the alkyl–alkenyl linkage in several insect pheromones, such as in the convergent total synthesis of the codling moth sex pheromone, (8E,10E)-dodecadien-1-ol. beilstein-journals.org
Metathesis reactions are also a key tool. The total synthesis of (−)-amphidinolide E, a macrolide with high cytotoxicity, utilized an intermolecular enyne metathesis followed by a diene cross-metathesis as key steps to build the required triene structure. mdpi.com For skipped dienes, which are found in many bioactive natural products, specific strategies are required due to the intervening sp³-hybridized carbon. researchgate.net Rhodium-catalyzed [4 + 3] cycloaddition between a vinylcarbenoid and a diene has been used to rapidly generate the core tricyclic structure in the synthesis of (−)-5-epi-vibsanin E, which involves a divinylcyclopropane intermediate that undergoes a Cope rearrangement. nih.govacs.org
Table 2: Examples of Diene Synthesis in Natural Products
| Natural Product/Pheromone | Key Diene-Forming Reaction | Reference |
| (8E,10E)-dodecadien-1-ol | Iron-mediated cross-coupling | beilstein-journals.org |
| (+)-curacin A | Suzuki coupling | mdpi.com |
| Lituarines B and C | Stille coupling | mdpi.com |
| (−)-amphidinolide E | Enyne and cross-metathesis | mdpi.com |
| (−)-5-epi-vibsanin E | Rhodium-catalyzed [4+3] cycloaddition/Cope rearrangement | nih.govacs.org |
| (7E,9Z)-dodeca-7,9-dien-1-yl acetate (B1210297) | Cross-metathesis and Wittig reaction | wipo.int |
Scalability and Efficiency Considerations in Synthetic Protocols
The practical application of synthetic dienes, particularly in agriculture as insect pheromones for pest management, necessitates scalable and efficient production methods. frontiersin.org While many elegant synthetic routes exist, not all are amenable to large-scale production due to cost, safety, or complexity.
Acyclic Diene Metathesis (ADMET) polymerization is a technique used for synthesizing long-chain polymers and can be adapted for monomer synthesis. nih.govmdpi.com A robust and scalable route to gem-dialkyl acyclic diene monomers has been developed using a Claisen condensation of unsaturated esters derived from renewable seed oils as a key step. nih.gov This highlights a move towards more sustainable and cost-effective starting materials.
The efficiency of catalytic processes is paramount for scalability. Cobalt-catalyzed isomerization of 1,3-dienes has been shown to be scalable to the gram level. organic-chemistry.org Similarly, recent work on Rawal's diene has focused on developing an optimized, scalable synthetic protocol suitable for semi-industrial production by adjusting reagent concentrations, reaction conditions, and isolation procedures. chemrxiv.org
For pheromone synthesis, methods that are both convergent and efficient are highly desirable. Iron-mediated cross-coupling provides an expeditious strategy for pheromones like that of Diparopsis castanea. beilstein-journals.orgresearchgate.net Palladium-catalyzed cross-coupling following a base-induced ring opening of sulfolenes enables a practical and scalable dienylation, which is especially useful for challenging dienes with cis double bonds. organic-chemistry.org The development of one- or two-carbon homologation reactions of fatty alkenes also provides a streamlined route to straight-chain lepidopteran pheromones. google.com
Diels-Alder Reactions Involving Conjugated Dienes
The Diels-Alder reaction, a cornerstone of modern organic synthesis, is a powerful and versatile [4+2] cycloaddition reaction between a conjugated diene and a substituted alkene, known as the dienophile, to form a six-membered ring. wikipedia.org First described by Otto Diels and Kurt Alder in 1928, this reaction has become an invaluable tool for the construction of complex cyclic systems due to its reliability, high stereoselectivity, and the ability to form two new carbon-carbon bonds in a single step. wikipedia.orgnumberanalytics.com Its significance was recognized with the Nobel Prize in Chemistry in 1950. wikipedia.org
Reaction Mechanism and Stereochemical Control
The Diels-Alder reaction is a pericyclic reaction, meaning it proceeds through a concerted mechanism involving a cyclic redistribution of electrons in a single transition state. chim.it This thermally allowed [4πs + 2πs] cycloaddition involves the suprafacial interaction of the 4π-electron system of the diene with the 2π-electron system of the dienophile. wikipedia.orgnumberanalytics.com In this process, two π-bonds are converted into two new, more stable σ-bonds. numberanalytics.comsigmaaldrich.com
A critical requirement for the diene is its ability to adopt an s-cis conformation, where the two double bonds are on the same side of the C2-C3 single bond. While the s-trans conformation is often more stable, the energy barrier for rotation is typically low, allowing for the necessary conformational change. sigmaaldrich.com
Stereochemical Control:
The concerted nature of the Diels-Alder reaction leads to a high degree of stereochemical control, with the stereochemistry of the reactants being faithfully transferred to the product. The addition to both the diene and the dienophile is syn, meaning the new bonds form on the same face of each component. numberanalytics.com
A key aspect of stereochemical control in the Diels-Alder reaction is the endo and exo selectivity. When the dienophile has a substituent with π-system character (e.g., a carbonyl or cyano group), two diastereomeric products can be formed:
Endo Adduct: The substituent on the dienophile is oriented towards the developing π-system of the diene in the transition state. This orientation is often favored due to secondary orbital interactions between the substituent's p-orbitals and the central p-orbitals of the diene.
Exo Adduct: The substituent on the dienophile is oriented away from the developing π-system of the diene.
While the exo product is typically the more thermodynamically stable isomer, the endo product is often the major kinetic product, a phenomenon known as the endo rule .
The regioselectivity of the Diels-Alder reaction between unsymmetrical dienes and dienophiles is also a crucial consideration. Generally, the reaction proceeds to form the adduct where the electron-donating group on the diene and the electron-withdrawing group on the dienophile are in a 1,2- or 1,4-relationship in the resulting cyclohexene (B86901) ring. This is governed by the frontier molecular orbital (FMO) theory, which considers the interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other.
| Feature | Description |
| Reaction Type | [4+2] Cycloaddition |
| Mechanism | Concerted, Pericyclic |
| Diene Conformation | Requires s-cis conformation |
| Stereospecificity | Syn addition to both diene and dienophile |
| Stereoselectivity | Governed by the endo rule (kinetic control) |
| Regioselectivity | Influenced by electronic effects (HOMO-LUMO interactions) |
Applications in the Construction of Carbocyclic and Heterocyclic Systems
The predictable stereochemical outcome and the ability to form six-membered rings with multiple stereocenters in a single step make the Diels-Alder reaction a powerful tool in the total synthesis of complex natural products and other functional molecules. numberanalytics.comnih.gov
Construction of Carbocyclic Systems:
The intramolecular and intermolecular Diels-Alder reactions have been instrumental in the synthesis of a wide array of complex carbocyclic frameworks found in natural products.
Reserpine: In the synthesis of this complex alkaloid, a Diels-Alder reaction was employed to establish the cis-fused DE ring system, a key structural feature of the molecule. wikipedia.org
(-)-Furaquinocin C: A key step in the synthesis of this natural product involves a Diels-Alder reaction to construct the core carbocyclic structure. wikipedia.org
Tabersonine: The synthesis of this alkaloid utilized a Diels-Alder reaction to set the cis relative stereochemistry of the core structure. wikipedia.org
(+)-Sterpurene: An asymmetric intramolecular Diels-Alder reaction of an allene was a pivotal step in the synthesis of this natural product. wikipedia.org
| Natural Product | Key Application of Diels-Alder Reaction |
| Reserpine | Formation of the cis-fused DE ring system. wikipedia.org |
| (-)-Furaquinocin C | Construction of the core carbocyclic framework. wikipedia.org |
| Tabersonine | Establishment of the cis relative stereochemistry of the alkaloid core. wikipedia.org |
| (+)-Sterpurene | Asymmetric intramolecular reaction of an allene to build the carbocyclic core. wikipedia.org |
Construction of Heterocyclic Systems:
The hetero-Diels-Alder reaction is a variation where either the diene or the dienophile (or both) contains a heteroatom, such as nitrogen or oxygen. wikipedia.orgnumberanalytics.com This powerful extension allows for the direct synthesis of a wide variety of six-membered heterocyclic rings, which are prevalent in pharmaceuticals and biologically active compounds. numberanalytics.comnumberanalytics.com
Oxo-Diels-Alder Reaction: The reaction of a conjugated diene with a carbonyl-containing dienophile (e.g., an aldehyde or ketone) leads to the formation of dihydropyran rings. wikipedia.org
Aza-Diels-Alder Reaction: When an imine is used as the dienophile or incorporated into the diene, various nitrogen-containing heterocycles can be synthesized. wikipedia.org This approach is used to create pyridines, pyrimidines, and quinolines. numberanalytics.com
Nitroso-Diels-Alder Reaction: The reaction of a diene with a nitroso compound (R-N=O) as the dienophile yields oxazines. wikipedia.orgnumberanalytics.com
These hetero-Diels-Alder reactions can be integrated into cascade sequences, allowing for the rapid assembly of complex molecular architectures from simple starting materials. numberanalytics.com
| Hetero-Diels-Alder Reaction Type | Heteroatom Location | Resulting Heterocycle |
| Oxo-Diels-Alder | Dienophile (Carbonyl) | Dihydropyran wikipedia.org |
| Aza-Diels-Alder | Dienophile (Imine) or Diene | Nitrogen-containing heterocycles (e.g., Pyridine, Quinoline) wikipedia.orgnumberanalytics.com |
| Nitroso-Diels-Alder | Dienophile (Nitroso) | Oxazine wikipedia.orgnumberanalytics.com |
Advanced Analytical Methodologies for Nonacosadienes
Spectroscopic Characterization Techniques
Spectroscopy is indispensable for the structural analysis of Nonacosadienes, offering detailed information about the molecule's carbon skeleton and the nature of its chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides comprehensive information about the molecular structure of Nonacosa-7,21-diene. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR allows for the precise determination of the carbon framework and the position of the double bonds.
In ¹³C NMR spectroscopy, each unique carbon atom in the molecule produces a distinct signal, with a chemical shift (δ) that is highly dependent on its electronic environment. bhu.ac.inhuji.ac.il Carbons involved in double bonds (sp² hybridized) resonate significantly downfield compared to saturated (sp³) carbons. libretexts.org For this compound, the olefinic carbons (C-7, C-8, C-21, C-22) are expected to appear in the characteristic alkene region of the spectrum, typically between 115 and 140 ppm. libretexts.org The numerous methylene (B1212753) (-CH₂) carbons of the long aliphatic chains would produce a dense cluster of signals in the upfield region, generally between 10 and 40 ppm. bhu.ac.in The purity of a sample can be assessed by the absence of unexpected signals in the spectrum.
¹H NMR spectroscopy provides complementary information. The protons attached directly to the double-bond carbons (vinylic protons) have characteristic chemical shifts around 5.3-5.4 ppm. Protons on the carbons adjacent to the double bonds (allylic protons) are also shifted downfield relative to other aliphatic protons. The integration of these signals in the ¹H NMR spectrum can confirm the number of protons in each unique environment, further validating the structure. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, definitively confirming the placement of the double bonds at the C-7 and C-21 positions. nih.govresearchgate.net
| Position | Carbon Type | Predicted ¹³C Shift (ppm) | Proton Type | Predicted ¹H Shift (ppm) |
|---|---|---|---|---|
| C-7, C-8, C-21, C-22 | Olefinic (=CH-) | ~129-131 | Vinylic (-CH=CH-) | ~5.3-5.4 |
| C-6, C-9, C-20, C-23 | Allylic (-CH₂-) | ~27-33 | Allylic (-CH₂-CH=) | ~2.0-2.1 |
| Other Aliphatic | Aliphatic (-CH₂-) | ~22-32 | Aliphatic (-CH₂-) | ~1.2-1.4 |
| C-1, C-29 | Terminal Methyl (-CH₃) | ~14 | Terminal Methyl (-CH₃) | ~0.8-0.9 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, IR spectroscopy is primarily used to confirm the presence of its key structural features: alkene C=C double bonds and alkane C-H single bonds.
The spectrum of this compound would be characterized by several key absorption bands. libretexts.org
=C-H Stretch : A moderate to weak band appearing just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) is indicative of the C-H stretching vibration of the hydrogens attached to the double-bonded carbons. docbrown.info
-C-H Stretch : Strong, sharp absorption bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the C-H stretching vibrations of the numerous methylene and methyl groups in the long aliphatic chain. libretexts.org
C=C Stretch : A weak to medium absorption band around 1640-1680 cm⁻¹ corresponds to the C=C stretching vibration. spectroscopyonline.com The intensity of this peak can be weak if the double bond is symmetrically substituted.
C-H Out-of-Plane Bending (Wag) : The region between 650-1000 cm⁻¹ is particularly diagnostic for the substitution pattern of the alkene. quimicaorganica.org For a disubstituted alkene like the (Z,Z)- or (cis,cis)-isomer of this compound, a characteristic strong band would be expected around 675-725 cm⁻¹. quimicaorganica.orgquora.com Conversely, a (E,E)- or (trans,trans)-isomer would show a very strong, sharp band in the 960-980 cm⁻¹ region. docbrown.infoquora.com This makes IR spectroscopy a valuable tool for distinguishing between geometric isomers.
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (sp²) | Alkene (=C-H) | 3010 - 3100 | Medium to Weak |
| C-H Stretch (sp³) | Alkane (-C-H) | 2850 - 2960 | Strong |
| C=C Stretch | Alkene (C=C) | 1640 - 1680 | Weak to Medium |
| C-H Bend (Out-of-Plane) | cis-RCH=CHR | ~675 - 725 | Strong |
| C-H Bend (Out-of-Plane) | trans-RCH=CHR | ~960 - 980 | Strong |
Mass Spectrometry Applications
Mass spectrometry (MS) is a cornerstone analytical technique for the study of cuticular hydrocarbons, providing essential information on molecular weight and structure through the mass-to-charge ratio (m/z) of ionized molecules and their fragments.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification in Complex Mixtures
Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used method for the analysis of insect cuticular hydrocarbons (CHCs), including this compound. nih.govmdpi.com In this technique, a complex mixture of CHCs is first vaporized and separated based on boiling point and polarity by the gas chromatograph. As each compound, such as this compound, elutes from the GC column, it enters the mass spectrometer.
In the MS, molecules are typically ionized by electron impact (EI), which creates a positively charged molecular ion (M⁺·) and numerous fragment ions. The mass spectrum is a plot of ion abundance versus m/z. For this compound (C₂₉H₅₆), the molecular ion peak would appear at an m/z of 404. The fragmentation pattern is highly informative for structural elucidation. wikipedia.orglibretexts.org Long-chain alkenes exhibit characteristic fragmentation patterns, including a series of peaks separated by 14 mass units, corresponding to the loss of successive -CH₂- groups. libretexts.org The most significant fragmentation occurs at the allylic positions (the C-C bonds adjacent to the double bond), as this cleavage results in the formation of resonance-stabilized carbocations. slideshare.net Analysis of these key fragment ions helps to pinpoint the locations of the double bonds along the carbon chain.
| m/z | Ion | Significance |
|---|---|---|
| 404 | [C₂₉H₅₆]⁺· | Molecular Ion (M⁺·) |
| Variable | [CₙH₂ₙ₊₁]⁺ | Alkyl fragments from chain cleavage |
| Variable | [CₙH₂ₙ₋₁]⁺ | Alkenyl fragments from allylic cleavage |
Mass Spectrometry Imaging (MSI) for Spatial Distribution Analysis (e.g., MALDI-TOF MSI)
Mass Spectrometry Imaging (MSI) is an advanced technique that allows for the visualization of the spatial distribution of molecules directly on a sample surface. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MSI has been successfully applied to map the distribution of cuticular lipids on intact insect surfaces. bohrium.comjelsciences.com
In a typical MALDI-MSI experiment, an insect part (like a wing or leg) is coated with a matrix compound that absorbs laser energy. nih.gov A focused laser is rastered across the surface, desorbing and ionizing molecules from each spot. The mass spectrometer then analyzes the ions from each pixel to generate a mass spectrum. By plotting the intensity of a specific ion, such as the m/z corresponding to this compound (often detected as an adduct with a metal ion like lithium or sodium), across all pixels, a 2D map of its distribution is created. bohrium.com This powerful technique can reveal whether the compound is uniformly distributed or concentrated in specific anatomical regions of the insect's cuticle, providing crucial context for its function without requiring sample extraction. nih.gov While MALDI is a primary method, other MSI techniques like Desorption Electrospray Ionization (DESI) also hold potential for such surface analyses. jelsciences.com
High-Resolution Mass Spectrometry for Accurate Mass Determination and Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides extremely precise mass measurements, typically with an accuracy of 5 parts per million (ppm) or better. rsc.orgucdavis.edu This level of precision is sufficient to determine the unique elemental formula of a compound. While standard MS can identify the nominal mass of this compound as 404, HRMS can distinguish its exact mass from other molecules that might also have the same nominal mass but different elemental compositions.
Chromatographic Separation Techniques
Chromatography is a cornerstone of chemical analysis, providing powerful tools for the separation, identification, and purification of individual components from a mixture. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the matrix in which it is found.
Gas Chromatography (GC) for Mixture Resolution
Gas chromatography is a premier technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and injected into a chromatographic column. An inert carrier gas, such as helium or nitrogen, transports the sample through the column, which contains a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid or solid phase.
Compounds with higher volatility and lower affinity for the stationary phase travel through the column more quickly, resulting in shorter retention times. The use of a flame ionization detector (FID) or a mass spectrometer (MS) as a detector allows for sensitive detection and identification of the eluted compounds. For complex biological extracts containing various hydrocarbons, temperature programming, where the column temperature is gradually increased, is often employed to achieve optimal separation of compounds with a wide range of boiling points.
Table 1: Illustrative Gas Chromatography (GC) Parameters for Alkadiene Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) | Provides good resolution for nonpolar to moderately polar compounds. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 10 min | Separates compounds with a wide range of boiling points. |
| Detector | Mass Spectrometer (MS) | Provides mass spectral data for compound identification. |
Liquid Chromatography (LC) Methods (e.g., Reverse-Phase, Normal-Phase)
Liquid chromatography is a versatile technique suitable for a broader range of compounds than GC, including those that are non-volatile or thermally labile. In LC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase.
Reverse-Phase LC (RP-LC): This is the most common mode of LC. It utilizes a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). Nonpolar compounds, like this compound, will have a stronger affinity for the stationary phase and thus elute later than more polar compounds. Gradient elution, where the composition of the mobile phase is changed over time to increase its organic solvent content, is often used to effectively separate complex mixtures.
Normal-Phase LC (NP-LC): In this mode, a polar stationary phase (e.g., silica) is used with a nonpolar mobile phase (e.g., hexane (B92381) and ethyl acetate). It is particularly useful for separating isomers and compounds with different functional groups.
The choice between reverse-phase and normal-phase depends on the specific separation goals and the nature of the other components in the sample matrix.
Table 2: Representative Liquid Chromatography (LC) Conditions for Lipid Separation
| Parameter | Reverse-Phase LC | Normal-Phase LC |
|---|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Silica (B1680970) (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water | Hexane |
| Mobile Phase B | Acetonitrile/Methanol | Ethyl Acetate (B1210297)/Isopropanol |
| Gradient | Increasing percentage of B | Increasing percentage of B |
| Detector | UV-Vis, Evaporative Light Scattering Detector (ELSD), MS | UV-Vis, ELSD, MS |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for the qualitative analysis of samples. researchgate.net It is particularly valuable for monitoring the progress of chemical reactions, screening for the presence of target compounds in a large number of samples, and determining the appropriate solvent system for column chromatography. researchgate.net
In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent material, typically silica gel. The plate is then placed in a developing chamber containing a shallow pool of a solvent (the mobile phase). The solvent moves up the plate by capillary action, and the components of the sample mixture are separated based on their differential affinity for the stationary and mobile phases. The position of the separated compounds is visualized, often by using a staining reagent or under UV light. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system.
X-ray Crystallography for Solid-State Structure Determination (where applicable for related derivatives)
While obtaining a single crystal of a long-chain, flexible molecule like this compound suitable for X-ray crystallography can be challenging, this technique provides the most definitive three-dimensional structural information when applicable. X-ray crystallography involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, which in turn allows for the determination of the precise positions of all atoms in the crystal lattice.
This technique is invaluable for unambiguously determining the stereochemistry (e.g., cis/trans configuration of the double bonds) and the conformation of the molecule in the solid state. For long-chain alkenes, derivatization to introduce heavier atoms or functional groups that promote crystallization can be a successful strategy to facilitate X-ray crystallographic analysis. The structural data obtained is crucial for understanding structure-activity relationships and for computational modeling studies.
Computational Studies and Theoretical Modeling of Nonacosadienes
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are used to model the electronic structure of molecules to predict their geometry, energy, and other properties. nih.govarxiv.org Methods like Density Functional Theory (DFT) are often used to provide a balance between accuracy and computational cost, making them suitable for relatively large molecules like nonacosadienes. plos.org
The relationship between a molecule's structure and its potential energy is a key focus of conformational analysis. libretexts.org The stability of different conformers is influenced by several factors, including:
Torsional Strain : This arises from the eclipsing of bonds on adjacent carbon atoms. Staggered conformations, where atoms are positioned to minimize this repulsion, are generally lower in energy. libretexts.orgsolubilityofthings.com
Steric Strain : This repulsive interaction occurs when non-bonded atoms or groups are forced into close proximity. libretexts.org In long-chain alkanes, gauche interactions between alkyl segments are a form of steric strain that makes these conformers less stable than the anti-conformation. wikipedia.org
Computational methods can calculate the potential energy of these different arrangements. By systematically rotating bonds and calculating the corresponding energy, a potential energy surface can be mapped to identify the most stable, low-energy conformations. While specific energetic data for Nonacosa-7,21-diene is not available in the surveyed literature, a hypothetical analysis would yield data on the relative stabilities of its various isomers (e.g., (7Z,21Z), (7E,21Z), etc.) and their rotamers.
Table 1: Hypothetical Relative Energies of this compound Conformers
This interactive table illustrates the type of data generated from conformational analysis. The energies are hypothetical, representing the calculated stability of different spatial arrangements relative to the lowest energy state.
| Conformer/Isomer | Dihedral Angles (C6-C7, C8-C9, C20-C21, C22-C23) | Relative Energy (kJ/mol) | Description |
| (7Z,21Z) - Global Minimum | anti, anti, anti, anti | 0.0 | Fully extended, linear-like chain with Z-configured double bonds. |
| (7Z,21Z) - Gauche | gauche, anti, anti, anti | +3.8 | A single gauche interaction introduces steric strain. wikipedia.org |
| (7Z,21Z) - Eclipsed TS | eclipsed, anti, anti, anti | +16.0 | High-energy transition state for bond rotation. wikipedia.org |
| (7E,21Z) - Isomer | anti, anti, anti, anti | +1.5 | Geometric isomer with one trans double bond, slightly different stability. |
| (7E,21E) - Isomer | anti, anti, anti, anti | +2.8 | Geometric isomer with two trans double bonds. |
Quantum chemical calculations can elucidate the electronic structure of this compound, providing insights into its chemical reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
HOMO : The energy of the HOMO is related to the molecule's ability to donate electrons. Regions of the molecule with high HOMO density are susceptible to attack by electrophiles.
LUMO : The energy of the LUMO relates to the ability to accept electrons. Regions with high LUMO density are potential sites for nucleophilic attack.
HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. nih.gov
Another useful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. nih.gov Red regions indicate electron-rich areas (negative potential), which are prone to electrophilic attack, while blue regions denote electron-poor areas (positive potential), which are susceptible to nucleophilic attack. For this compound, the π-electron clouds of the double bonds at C7 and C21 would be expected to be electron-rich regions.
Table 2: Predicted Electronic Properties of a Nonacosadiene (B14795012)
This table shows representative data that would be obtained from electronic structure calculations on a molecule like this compound. The values are illustrative.
| Property | Calculated Value | Interpretation |
| HOMO Energy | -6.2 eV | Energy of the highest electron-donating orbital. |
| LUMO Energy | +0.5 eV | Energy of the lowest electron-accepting orbital. |
| HOMO-LUMO Gap | 6.7 eV | Indicates relatively high kinetic stability. |
| Dipole Moment | ~0.3 Debye | Suggests the molecule is largely nonpolar. nih.gov |
| Most Negative Potential (MEP) | -0.025 a.u. | Located around the C=C double bonds, indicating sites for electrophilic attack. |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide a dynamic view of molecular behavior, which is crucial for understanding processes like ligand-receptor binding and membrane interactions. nih.govrsc.org
In insects, long-chain hydrocarbons often function as pheromones, and their detection is mediated by Pheromone Binding Proteins (PBPs) located in the sensillum lymph. researchgate.netnih.gov MD simulations can model the process of a pheromone like this compound binding to a PBP.
A typical simulation would involve placing the diene molecule near the binding pocket of a PBP and simulating their interaction in an aqueous environment. The simulation can reveal:
The pathway the ligand takes to enter the binding pocket.
The specific amino acid residues that form interactions (e.g., hydrophobic, van der Waals) with the hydrocarbon chain.
Conformational changes in the PBP upon ligand binding. rsc.org
The stability of the PBP-ligand complex over time.
Studies on other pheromone systems have proposed multi-step binding processes, where the pheromone may bind externally before slowly embedding into an internal pocket. nih.gov MD simulations are a key tool for investigating such complex mechanisms.
Cuticular hydrocarbons like nonacosadienes are part of the waxy layer on an insect's surface, which is a complex lipid matrix. MD simulations can be used to study how these molecules are integrated into and diffuse within such a membrane-like environment. nih.gov
To study this, a model lipid bilayer is constructed, and one or more this compound molecules are introduced into the system. The simulation tracks the movement and orientation of the diene within the bilayer over time. From these trajectories, researchers can calculate key properties such as the free energy of insertion into the membrane and the lateral diffusion coefficient, which quantifies how quickly the molecule moves within the plane of the membrane. These studies help explain how cuticular hydrocarbons contribute to the barrier function and chemical communication properties of the insect cuticle.
Cheminformatics and Data Analysis
Cheminformatics involves the use of computational methods to store, retrieve, and analyze chemical information. acs.orgepa.gov For a class of compounds like nonacosadienes, cheminformatics plays a vital role in organizing data and identifying structure-activity relationships. nih.gov
Key applications include:
Database Management : Creating and searching databases of natural products to find molecules with similar structures or properties to this compound. researchgate.net
Property Prediction : Using Quantitative Structure-Activity Relationship (QSAR) models or machine learning to predict the biological activities or physicochemical properties of a large virtual library of related diene isomers without needing to synthesize and test each one. osti.gov
Chemical Space Visualization : Employing tools to create visual maps of the structural diversity within a set of compounds. nih.gov This can help compare the structural features of natural pheromones to synthetic analogs or other classes of molecules. novartis.com
By analyzing large datasets, cheminformatics can uncover trends, for example, by correlating chain length and double bond position with specific biological functions, thereby guiding the design of new bioactive molecules. novartis.com
Quantitative Structure-Activity Relationships (QSAR) for Biological Function
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. For insect pheromones like nonacosadienes, QSAR could be instrumental in predicting the potency of different structural analogs and in understanding the key molecular features that govern their interaction with olfactory receptors.
Although specific QSAR models for (7Z,11Z)-nonacosa-7,11-diene are not extensively documented in current literature, the principles of QSAR can be applied to this long-chain diene. The biological activity of this compound is primarily its role as a female sex pheromone in the fruit fly, Drosophila melanogaster, where it stimulates male courtship behavior. caymanchem.comnih.govresearchgate.net The activity is highly specific, and even small changes in the structure can lead to a loss of function.
A hypothetical QSAR study on (7Z,11Z)-nonacosa-7,11-diene and its analogs would involve the following steps:
Data Collection: A dataset of structurally related dienes with varying chain lengths and double bond positions would be synthesized, and their ability to elicit a courtship response in male D. melanogaster would be quantified.
Descriptor Calculation: For each compound, a range of molecular descriptors would be calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies).
Model Development: Statistical methods such as multiple linear regression or machine learning algorithms would be used to build a mathematical model that links the descriptors to the observed biological activity.
The goal of such a model would be to predict the pheromonal activity of novel, unsynthesized dienes, thereby guiding the design of more potent or specific pheromone analogs for applications in pest management.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Known Biological Role | CAS Number |
| (7Z,11Z)-nonacosa-7,11-diene | C29H56 | 404.8 | Female sex pheromone in Drosophila melanogaster | 104410-91-5 |
Predictive Modeling for Biosynthetic Pathways and Metabolic Engineering
Predictive modeling of biosynthetic pathways is a powerful approach in metabolic engineering that aims to design and optimize the production of valuable chemicals in microbial hosts. frontiersin.org While specific predictive models for the biosynthesis of this compound are not yet developed, the known biosynthetic pathway of the related (7Z,11Z)-nonacosa-7,11-diene in Drosophila melanogaster provides a solid foundation for such an endeavor.
The biosynthesis of (7Z,11Z)-nonacosa-7,11-diene originates from standard fatty acid metabolism. nih.gov The key steps involve the elongation of a fatty acyl-CoA precursor and two crucial desaturation steps to introduce the double bonds. A female-specific desaturase, encoded by the desatF gene, is responsible for introducing the second double bond to create the diene structure. plos.orgnih.gov The regulation of this pathway is complex and appears to be influenced by hormones such as ecdysteroids. eje.cz
A predictive model for the metabolic engineering of this pathway in a host organism like Saccharomyces cerevisiae (a common yeast used in biotechnology) would aim to:
Identify and Characterize Key Enzymes: This includes the fatty acid synthases, elongases, and desaturases involved in the pathway.
Construct a Stoichiometric Model: This model would map the flow of metabolites through the engineered pathway.
Perform Flux Balance Analysis (FBA): FBA is a computational technique used to predict the growth rate of an organism and the production rate of a target compound based on the stoichiometric model. This can help identify metabolic bottlenecks and predict the effects of gene knockouts or overexpressions.
The ultimate goal of such predictive modeling would be to design a genetically modified yeast strain capable of producing (7Z,11Z)-nonacosa-7,11-diene in high yields for use in sustainable pest control strategies. frontiersin.org
| Enzyme/Gene | Function in Biosynthesis | Organism of Origin |
| Fatty Acid Synthase (FAS) | Production of fatty acyl-CoA precursors | Drosophila melanogaster |
| Elongases | Chain elongation of fatty acyl-CoA | Drosophila melanogaster |
| desat1/desat2 | Introduction of the first double bond (monoene formation) | Drosophila melanogaster |
| desatF | Introduction of the second double bond (diene formation) | Drosophila melanogaster |
This table outlines the key enzymes believed to be involved in the biosynthesis of diene pheromones in Drosophila melanogaster, which would be the primary targets for predictive modeling and metabolic engineering.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
